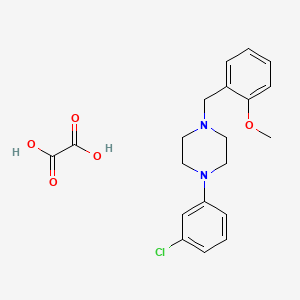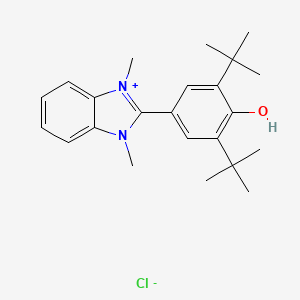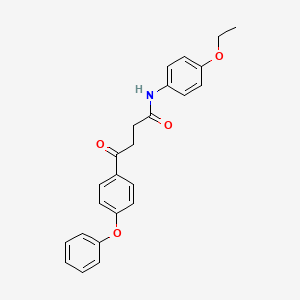
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as mCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neurology. The purpose of
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate is not fully understood, but it is believed to act as a non-selective serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. It may also have some affinity for other receptors such as the dopamine D2 receptor and the alpha-adrenergic receptor.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to induce a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased neuronal activity, and changes in heart rate and blood pressure. It may also affect other neurotransmitter systems such as the noradrenergic and GABAergic systems.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate is its relatively low cost compared to other research chemicals. It is also widely available from chemical suppliers. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, its non-selective binding to multiple receptors may make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of anxiety disorders, depression, and neurodegenerative disorders. Another area of interest is its potential use as a research tool to study the role of serotonin and other neurotransmitter systems in various physiological and pathological conditions. Additionally, further studies on the safety and toxicity of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate are needed to fully understand its potential risks and benefits.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate involves the reaction of 3-chlorophenylpiperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
MCPP has been studied extensively for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been investigated as a potential treatment for anxiety disorders, depression, and schizophrenia. In neurology, it has been studied for its potential neuroprotective effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.C2H2O4/c1-22-18-8-3-2-5-15(18)14-20-9-11-21(12-10-20)17-7-4-6-16(19)13-17;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDALMOLDFEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)


![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
